

Technical Guide: Physicochemical Properties of 5-bromo-1,2,4-thiadiazole

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Compound of Interest

Compound Name: 5-bromo-1,2,4-Thiadiazole

Cat. No.: B1288382

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-bromo-1,2,4-thiadiazole**. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes data from computational predictions and information on closely related analogues to offer a thorough understanding for research and development purposes.

Core Physicochemical Properties

The properties of **5-bromo-1,2,4-thiadiazole** are summarized below. The data is a combination of computationally predicted values and information from chemical suppliers. Experimental data for properties such as melting and boiling points are not readily available for this specific isomer and data for related compounds is provided for reference.

Property	Value	Source
Molecular Formula	C ₂ HBrN ₂ S	[ChemScene][1]
Molecular Weight	165.01 g/mol	[ChemScene, Moldb][1][2]
CAS Number	43201-13-4	[ChemScene][1]
SMILES	BrC1=NC=NS1	[ChemScene][1]
LogP (predicted)	1.3006	[ChemScene][1]
TPSA (predicted)	25.78 Å ²	[ChemScene][1]
Hydrogen Bond Acceptors	3	[ChemScene][1]
Hydrogen Bond Donors	0	[ChemScene][1]
Rotatable Bonds	0	[ChemScene][1]
Purity	≥96% - 98%	[ChemScene, Moldb][1][2]
Storage Conditions	-20°C, Inert atmosphere	[ChemScene, BLD Pharm][1][3]
Boiling Point	No data available	[BLD Pharm][3]
Melting Point	No data available	[LabSolutions][4]
Solubility	No specific data available	[LabSolutions][4]

Reactivity and Chemical Profile

The 1,2,4-thiadiazole ring is an aromatic system. Its stability is influenced by the electronegativity of the nitrogen and sulfur atoms, which makes the carbon atoms electron-deficient.[5] The 5-position of the 1,2,4-thiadiazole ring is noted to be particularly reactive towards nucleophilic substitution.[5][6] The bromine atom at this position makes **5-bromo-1,2,4-thiadiazole** a versatile intermediate for introducing various functional groups via reactions like nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Stille).[7][8] Conversely, the electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution.[5]

Experimental Protocols

While a specific protocol for the synthesis of **5-bromo-1,2,4-thiadiazole** is not detailed in the available literature, a common and effective method for introducing a bromine atom at the 5-position of a thiadiazole ring is the Sandmeyer bromination of a 5-amino-1,2,4-thiadiazole precursor.[5] The following is a detailed protocol for the synthesis of a closely related analogue, 5-bromo-3-methyl-1,2,4-thiadiazole, which serves as a representative example of this synthetic strategy.[9]

Synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole via Sandmeyer Bromination[9]

This protocol describes the conversion of 5-amino-3-methyl-1,2,4-thiadiazole (AMTD) to its 5-bromo derivative.

Materials:

- 5-amino-3-methyl-1,2,4-thiadiazole (AMTD)
- 48% Hydrobromic acid (HBr) solution
- Sodium nitrite (NaNO_2)
- Dichloromethane (DCM)
- 5% Sodium hydroxide (NaOH) solution
- Water

Procedure:

- Diazotization:
 - In a suitable reactor, add 439.5 kg (295 L) of 48% HBr solution and 54 kg (L) of water.
 - To this solution, add 100.0 kg of AMTD.

- Warm the mixture to a maximum of 40°C and stir until the starting material is completely dissolved. If dissolution is slow, continue stirring for 2 hours at 40°C.
- In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 kg (L) of water.
- Add the sodium nitrite solution to the reactor portion-wise over approximately 6 hours, maintaining the reaction temperature between 40-45°C.
- Monitor the reaction progress by sampling. The reaction is complete when the starting material is less than 1.0%. If necessary, add an extra 10-20% of the sodium nitrite solution.
- Work-up and Extraction:
 - Once the reaction is complete, cool the mixture to 20-25°C.
 - Add 399.0 kg (300 L) of DCM to the reactor. Stir for 10 minutes, then allow the phases to settle for 10 minutes.
 - Separate the lower organic phase.
 - Extract the remaining aqueous phase with an additional 133.0 kg (100 L) of DCM.
 - Combine the organic phases.
- Purification and Isolation:
 - Adjust the pH of the combined organic phase to 10-11 by adding 5% NaOH solution.
 - Stir the mixture for 20 minutes and allow it to settle for 30 minutes.
 - Separate the organic phase into a dry equipment.
 - Concentrate the organic phase under vacuum (approx. -0.9 bar) at a maximum temperature of 30°C until the DCM content is max 5.0%.
 - Continue stirring under vacuum for 4-6 hours to ensure residual DCM is removed. The final product is obtained with a typical yield of around 81.6% and a purity of approximately

97.2% (by GC).[9]

Characterization Methodologies

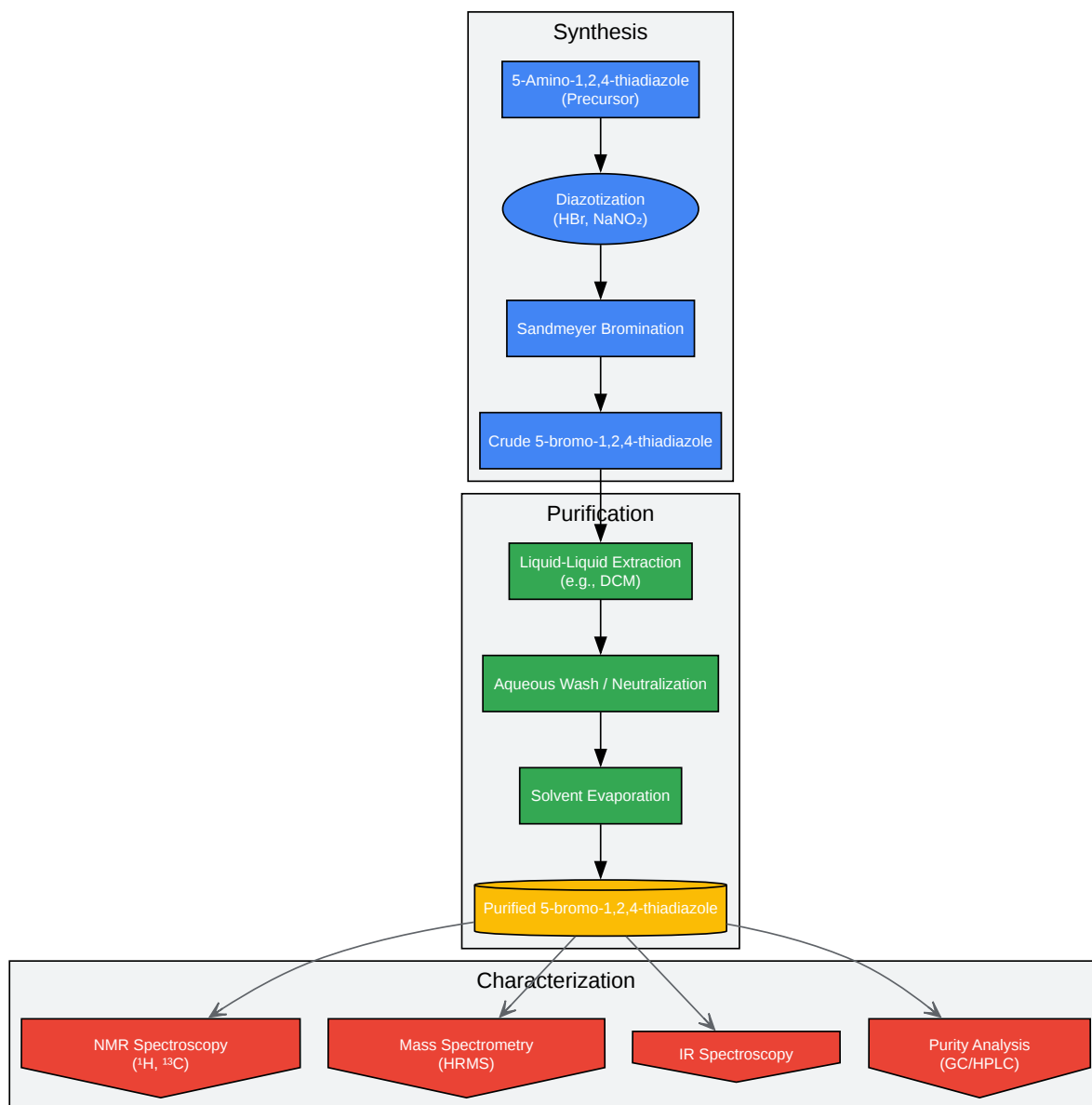
The structural confirmation of **5-bromo-1,2,4-thiadiazole** and its derivatives relies on standard spectroscopic techniques.

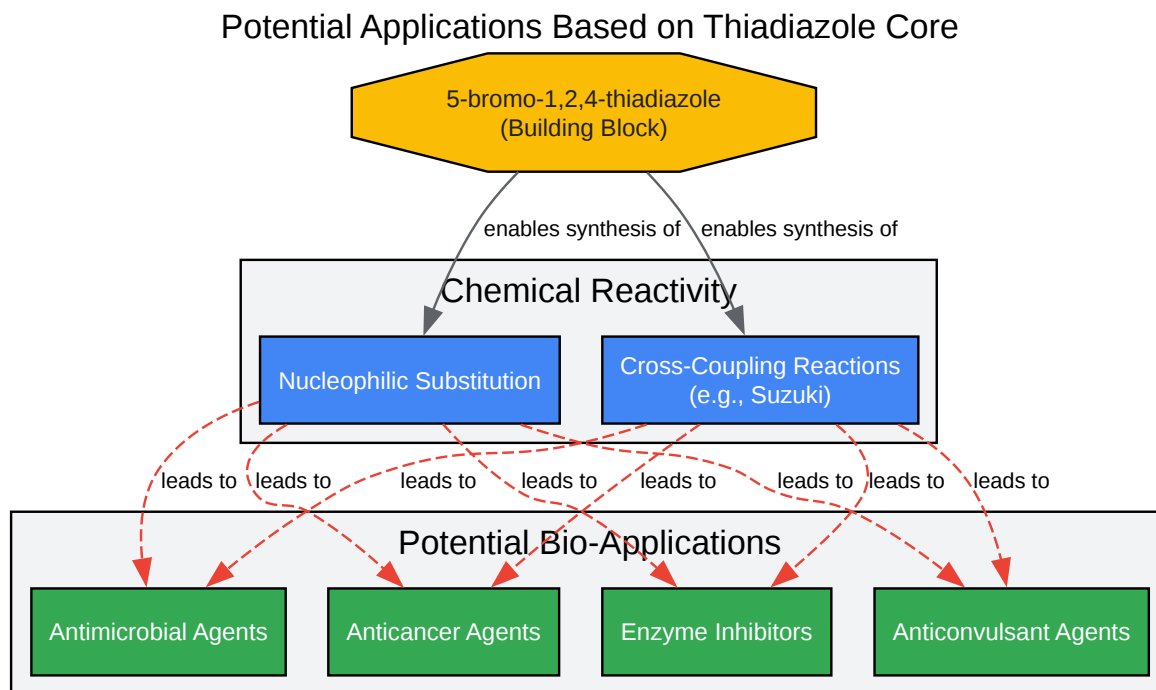
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show a single signal for the hydrogen atom on the thiadiazole ring. The chemical shift will be in the aromatic region, influenced by the electronegative environment of the ring.
 - ^{13}C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms of the 1,3,4-thiadiazole ring. The carbon atom bonded to the bromine will be significantly shifted.[10][11]
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-S stretching vibrations within the thiadiazole ring. The absence of N-H or O-H stretching bands confirms the structure.[12]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ^{79}Br and ^{81}Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13][14]

Logical and Experimental Workflows

As specific signaling pathway data for **5-bromo-1,2,4-thiadiazole** is unavailable, the following diagrams illustrate a general experimental workflow for its synthesis and characterization, and a logical diagram of its potential applications based on the properties of the thiadiazole class.

General Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)Caption: Workflow for synthesis and characterization of **5-bromo-1,2,4-thiadiazole**.



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Caption: Logical relationship of **5-bromo-1,2,4-thiadiazole** as a synthetic intermediate.

Conclusion

5-bromo-1,2,4-thiadiazole is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While comprehensive experimental data on the parent compound is sparse, its predicted physicochemical properties and the established reactivity of the 1,2,4-thiadiazole scaffold make it a target of interest for the synthesis of novel bioactive molecules. The provided protocols and characterization data for related compounds offer a solid foundation for researchers and developers working with this and similar chemical entities.

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